molecular formula C9H12O B13143273 2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one CAS No. 80673-75-2

2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one

Cat. No.: B13143273
CAS No.: 80673-75-2
M. Wt: 136.19 g/mol
InChI Key: UKQVTAOVYXWPSK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethylcyclopenta-2,4-dienone is an organic compound with the molecular formula C9H14O It is classified as a cyclic dienone and is known for its unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetramethylcyclopenta-2,4-dienone can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by cyclization and dehydration steps. The reaction typically requires a basic catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 2,3,4,5-tetramethylcyclopenta-2,4-dienone may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction parameters and yields higher quantities of the compound with improved purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetramethylcyclopenta-2,4-dienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the dienone to its corresponding cyclopentanol derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of diketones.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3,4,5-Tetramethylcyclopenta-2,4-dienone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetramethylcyclopenta-2,4-dienone involves its ability to act as a dienophile in Diels-Alder reactions. This reactivity is attributed to the electron-deficient nature of the dienone ring, which facilitates its interaction with electron-rich dienes. The molecular targets and pathways involved in these reactions are primarily related to the formation of cycloaddition products, which can further undergo various transformations to yield diverse chemical entities .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetramethylcyclopenta-2,4-dienone is unique due to its specific methyl substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis and material science, offering versatility in various chemical transformations.

Properties

IUPAC Name

2,3,4,5-tetramethylcyclopenta-2,4-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-5-6(2)8(4)9(10)7(5)3/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQVTAOVYXWPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507776
Record name 2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80673-75-2
Record name 2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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